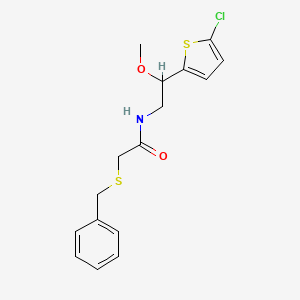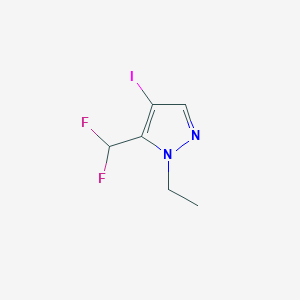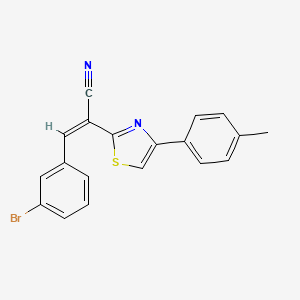![molecular formula C15H28N2O3 B2744025 Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 2147868-82-2](/img/structure/B2744025.png)
Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H26N2O4 . It is a powder in physical form . The compound’s InChI code is 1S/C14H26N2O4/c1-13(2,3)20-12(17)16-6-4-14(5-7-16)10-18-9-11(8-15)19-14/h11H,4-10,15H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic core with an aminomethyl group and a tert-butyl carboxylate group attached . The molecular weight of the compound is 286.37 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 286.37 . Its InChI code is 1S/C14H26N2O4/c1-13(2,3)20-12(17)16-6-4-14(5-7-16)10-18-9-11(8-15)19-14/h11H,4-10,15H2,1-3H3 .Applications De Recherche Scientifique
New Reagent for Boc Protecting Group Introduction
A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the synthesis of N-Boc-amino acids. This reagent offers a solid and more stable alternative for introducing the Boc protecting group to amines, addressing the limitations of di-tert-butyl dicarbonate in terms of stability and handling. The Boc-OASUD reacts with amino acids and their esters at room temperature in the presence of a base, yielding N-Boc-amino acids and their esters with high purity and without racemization, which is crucial for further peptide synthesis applications (Rao et al., 2017).
Synthetic Routes to Bifunctional Compounds
Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, providing a foundation for further selective derivatization. This compound, along with related intermediates, facilitates access to novel compounds by enabling modifications on the azetidine and cyclobutane rings. Such chemical scaffolds are valuable for exploring chemical spaces complementary to piperidine ring systems, which are often found in bioactive molecules (Meyers et al., 2009).
Spirocyclic Compound Synthesis
A study reported the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products. This research contributes to the broader field of synthesizing spirocyclic compounds, which are of interest due to their potential in creating biologically active heterocyclic compounds. Such findings are instrumental in the development of new materials and pharmaceuticals (Moskalenko & Boev, 2012).
Exploration of Spirocyclic Derivatives as Antibacterial Agents
Research into spirocyclic derivatives of ciprofloxacin highlights the potential of 1-oxa-9-azaspiro[5.5]undecane derivatives in antibacterial applications. The study synthesized and tested various derivatives against gram-positive and gram-negative bacteria. Although the activity spectrum was narrower than ciprofloxacin, several compounds showed promising potency against specific bacterial strains, underscoring the utility of these derivatives in developing new antibacterial agents (Lukin et al., 2022).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Mécanisme D'action
Mode of Action
It is likely that it interacts with its targets in a manner that alters their function, leading to changes in cellular processes . More detailed studies are required to elucidate the exact mechanisms involved.
Biochemical Pathways
The biochemical pathways affected by “Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5Given its complex structure, it is plausible that it could influence multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy . Future studies should focus on understanding these properties to optimize its therapeutic potential.
Result of Action
The molecular and cellular effects of “Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5It is known that this compound has certain application value in the field of medicinal chemistry and organic synthesis, and can be used as reagents and intermediates in organic synthesis reactions . It can be used to synthesize biologically active molecules, such as antitumor agents, antibiotics, etc .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how “Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate” interacts with its targets and exerts its effects
Propriétés
IUPAC Name |
tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-9-7-15(8-10-17)6-4-5-12(11-16)19-15/h12H,4-11,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCUZMVJNDLTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC(O2)CN)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2743945.png)
![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole](/img/structure/B2743947.png)


![2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2743952.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2743955.png)
![4-(diethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2743956.png)

![methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2743959.png)
![5-benzyl-4-[(3-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2743960.png)
![2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2743962.png)
![2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine](/img/structure/B2743964.png)
